1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolones, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazoles: Used in pharmaceuticals and agrochemicals.
Benzimidazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
1-BENZYL-3,4-DIMETHYL-5-[(3-METHYLBUTYL)AMINO]-5H-PYRROL-2-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the pyrrolone ring system makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H26N2O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-benzyl-3,4-dimethyl-2-(3-methylbutylamino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H26N2O/c1-13(2)10-11-19-17-14(3)15(4)18(21)20(17)12-16-8-6-5-7-9-16/h5-9,13,17,19H,10-12H2,1-4H3 |
InChI Key |
UIGRAISZOHKREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1NCCC(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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